(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1799443-47-2
VCID: VC2888468
InChI: InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
SMILES: COC(=O)CC1COCCN1.Cl
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

CAS No.: 1799443-47-2

Cat. No.: VC2888468

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride - 1799443-47-2

Specification

CAS No. 1799443-47-2
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChI Key YLONGJCTTJXALT-RGMNGODLSA-N
Isomeric SMILES COC(=O)C[C@H]1COCCN1.Cl
SMILES COC(=O)CC1COCCN1.Cl
Canonical SMILES COC(=O)CC1COCCN1.Cl

Introduction

Chemical Structure and Properties

Structural Information

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral compound featuring a morpholine ring with a methyl acetate group attached at the 3-position. The compound has the S-configuration at the stereogenic center, which is crucial for its specific biological and chemical properties.

The structural representation can be expressed through various chemical notations:

ParameterValue
IUPAC Namemethyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride
Isomeric SMILESCOC(=O)C[C@H]1COCCN1.Cl
Standard InChIInChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Standard InChIKeyYLONGJCTTJXALT-RGMNGODLSA-N

The molecular structure consists of a six-membered morpholine ring containing both an oxygen and a nitrogen atom, with the acetate group attached to the carbon adjacent to the nitrogen atom.

Physical and Chemical Properties

The physical and chemical properties of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride are essential for understanding its behavior in various experimental conditions:

PropertyValue
CAS Number1799443-47-2
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
AppearanceNot specified in available data
SolubilitySpecific solvent requirements vary; solubility can be enhanced by heating to 37°C and sonic oscillation

The compound exists as a hydrochloride salt, which generally improves its stability and solubility in aqueous solutions compared to its free base form .

Stereochemistry and Chirality

The stereochemistry of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a defining characteristic that differentiates it from its enantiomer:

  • The compound contains one defined stereocenter at the 3-position of the morpholine ring

  • The S-configuration refers to the specific spatial arrangement of atoms around this chiral center

  • This stereochemistry is crucial for its applications in stereoselective studies

  • The compound's molecular structure includes one defined atom stereocenter with no undefined stereocenters

The chirality of this compound gives it unique properties in biological systems, where stereochemical recognition is often critical for molecular interactions.

Storage ParameterRecommendation
TemperatureRoom temperature storage is acceptable
MoistureKeep away from moisture
ContainerUse sealed storage containers
Stock Solutions (-80°C)Use within 6 months
Stock Solutions (-20°C)Use within 1 month

For prepared solutions, it is recommended to store in separate packages to avoid product degradation caused by repeated freezing and thawing cycles .

Solution Preparation Guidelines

When preparing solutions of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride:

  • Select appropriate solvents based on the specific experimental requirements

  • To enhance solubility, heat the sample to 37°C and use ultrasonic bath oscillation

  • Sample solutions are typically provided at concentrations of 10mM in 25 μL volumes for research purposes

  • Shipping conditions vary: evaluation sample solutions are shipped with blue ice, while other quantities may be shipped at room temperature or with blue ice upon request

These handling guidelines ensure that the compound maintains its chemical integrity throughout experimental procedures.

Research Applications

Structural Features Relevant to Research

Several structural features make this compound valuable for research purposes:

Structural FeatureResearch Relevance
Morpholine RingCommon in bioactive compounds; contributes to favorable pharmacokinetic properties
Chiral CenterEnables stereospecific interactions with biological targets
Ester FunctionalityPotential for further derivatization; may serve as a prodrug feature
Hydrochloride SaltImproves stability and solubility for experimental use

These structural elements collectively contribute to the compound's utility in various research applications, particularly those involving stereochemistry and structure-activity relationships.

Comparison with Related Compounds

Enantiomeric Comparison

A direct comparison with its enantiomer reveals important differences and similarities:

Parameter(S)-Methyl 2-(morpholin-3-yl)acetate HCl(R)-Methyl 2-(morpholin-3-yl)acetate HCl
CAS Number1799443-47-21217685-44-3
Molecular Weight195.64 g/mol195.64 g/mol
Molecular FormulaC7H14ClNO3C7H14ClNO3
StereochemistryS-configurationR-configuration
InChIKeyYLONGJCTTJXALT-RGMNGODLSA-NYLONGJCTTJXALT-FYZOBXCZSA-N

Both compounds share identical physical properties but differ in their three-dimensional arrangement at the stereocenter, which can lead to significantly different biological activities and interactions .

Structure-Activity Relationships

The structural features of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride have specific implications for its activity:

  • The morpholine ring is a common structural motif in compounds with various biological activities

  • The acetate group provides a point for potential metabolic transformation or further chemical modification

  • The S-configuration at the stereocenter likely confers specific binding preferences to chiral biological targets

  • Comparison with the R-enantiomer could provide valuable insights into the stereoselectivity of biological interactions

These structure-activity relationships highlight the importance of stereochemistry in determining compound behavior in biological systems.

Restriction TypeDetails
Research DesignationFor research use only
Human/Veterinary UseNot approved for human or veterinary applications
Commercial ApplicationsLimited to research contexts
Regulatory StatusSubject to laboratory chemical regulations

These restrictions emphasize the compound's current position as a research tool rather than a therapeutic agent .

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